molecular formula C30H24ClN5O6 B445686 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445686
M. Wt: 586g/mol
InChI Key: LFWQREWZJLBDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may include:

    Condensation Reactions: Combining various aromatic aldehydes with amines and other reagents.

    Cyclization: Formation of the hexahydroquinoline ring structure through cyclization reactions.

    Functional Group Modifications: Introduction of nitro, chloro, and ethoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions, particularly involving the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Nucleophiles like sodium ethoxide for ethoxy group introduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amino derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the biological activity being studied. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline core structures.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups, known for their biological activities.

Uniqueness

The uniqueness of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C30H24ClN5O6

Molecular Weight

586g/mol

IUPAC Name

2-amino-4-(2-chloro-5-nitrophenyl)-1-(4-ethoxy-2-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C30H24ClN5O6/c1-2-42-20-9-11-24(25(15-20)36(40)41)34-26-12-18(17-6-4-3-5-7-17)13-27(37)29(26)28(22(16-32)30(34)33)21-14-19(35(38)39)8-10-23(21)31/h3-11,14-15,18,28H,2,12-13,33H2,1H3

InChI Key

LFWQREWZJLBDJI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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